molecular formula C10H9N3O B1420277 1-phenyl-1H-imidazole-5-carboxamide CAS No. 1098355-91-9

1-phenyl-1H-imidazole-5-carboxamide

Cat. No. B1420277
M. Wt: 187.2 g/mol
InChI Key: SHGCIEOTAUJRPI-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazole-5-carboxamide is a compound with the CAS Number: 1098355-91-9 . It has a molecular weight of 187.2 and is a powder in physical form .


Molecular Structure Analysis

The InChI Code for 1-phenyl-1H-imidazole-5-carboxamide is 1S/C10H9N3O/c11-10(14)9-6-12-7-13(9)8-4-2-1-3-5-8/h1-7H,(H2,11,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Phenyl-1H-imidazole-5-carboxamide is a powder . It has a molecular weight of 187.2 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Electrochemical Sensing and Photocatalytic Properties : A study by Wang et al. (2021) focused on the synthesis and characterization of metal-organic complexes using amide-derived ligands including an imidazole derivative. These complexes demonstrated potential in electrochemical sensing and photocatalysis, particularly for detecting trace amounts of Cr(VI) and Fe(III) ions.

  • Molecular Interactions and Crystallography : A study by Das (2017) explored the π-π and T-stacking characteristics of 5-amino-1-(phenyl/p-halophenyl)imidazole-4-carboxamides. The research provided insights into the role of halogens in the molecular stacking and conformation of these compounds.

  • Synthesis of Peptidomimetics : Skogh et al. (2013) reported on the preparation of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides through aminocarbonylation, demonstrating a method for synthesizing imidazole-based peptidomimetics.

  • Application in HIV-1 Protease Inhibition : A study by Abdel-Meguid et al. (1994) discussed an imidazole-derived peptide bond replacement compound that showed potential as an inhibitor of HIV-1 protease, with implications for HIV treatment.

  • Antitumor Activity and Chemical Synthesis : Hickman and Melzack (1976) investigated the effects of imidazole derivatives, including a phenyl-imidazole compound, on the cytotoxicity of antitumor alkylating agents, revealing protective properties against cell damage.

  • Synthesis of Purine Derivatives : Andersen and Pedersen (1985) described a one-step synthesis of 2-methyl-6-(arylamino)purines from 5-amino-1H-imidazole-4-carboxamide, indicating the role of imidazole derivatives in purine chemistry.

  • Use in 5-Lipoxygenase Inhibition : Research by Mano et al. (2004, 2005) focused on the development of imidazole derivatives as inhibitors of 5-lipoxygenase, a target for therapeutic intervention in various diseases.

  • Nanopore DNA Sequencing : Liang et al. (2012) developed a chemical reagent based on 1-H-imidazole-2-carboxamide for DNA sequencing, demonstrating the potential of imidazole derivatives in biotechnological applications.

  • Microsomal Metabolism Studies : Hill (1975) explored the microsomal metabolism of triazenylimidazoles, including imidazole-4-carboxamide derivatives, revealing insights into the metabolic pathways of these compounds.

  • Large-Scale Chemical Synthesis : Norris and Leeman (2008) developed a new variant of the Migita reaction for the synthesis of an antiasthma drug candidate, demonstrating the utility of imidazole derivatives in pharmaceutical manufacturing.

  • Intramolecular Hydrogen Bonding Studies : A study by Łukomska-Rogala et al. (2017) reported on the crystal structures of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, highlighting the importance of intramolecular hydrogen bonding in these compounds.

properties

IUPAC Name

3-phenylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)9-6-12-7-13(9)8-4-2-1-3-5-8/h1-7H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGCIEOTAUJRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-imidazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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